1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-N-methylmethanamine hydrochloride
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Overview
Description
The compound “1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-N-methylmethanamine hydrochloride” belongs to the class of triazolopyridines. Triazolopyridines are a class of compounds that contain a pyridine ring fused with a 1,2,4-triazole ring . These compounds are known for their diverse biological activities and are used in medicinal chemistry for drug development .
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyridine ring (a six-membered ring with two double bonds and one nitrogen atom) fused with a 1,2,4-triazole ring (a five-membered ring with two nitrogen atoms and two double bonds). The “N-methylmethanamine” group would be attached to the 1-position of the triazole ring .Chemical Reactions Analysis
The chemical reactions involving triazolopyridines would largely depend on the substituents present on the rings. In general, these compounds can undergo reactions typical of aromatic compounds, such as electrophilic substitution .Scientific Research Applications
- These findings suggest that this compound could be explored further as a potential anticancer agent .
- Combining multiple drug targets may help overcome drug resistance, a common challenge in cancer treatment .
- Computational studies, such as molecular docking and dynamics simulations, can guide drug optimization .
Kinase Inhibition and Antiproliferative Activity
Cell Cycle Regulation and Apoptosis
Targeted Therapy for Cancer
Antibacterial Properties
Drug Design and Optimization
Exploring Multidrug Resistance Mechanisms
Future Directions
Given the biological activities of other triazolopyridine derivatives, “1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-N-methylmethanamine hydrochloride” could be a potential candidate for further study in drug development . Future research could focus on the synthesis of this compound, determination of its physical and chemical properties, and evaluation of its biological activity.
Mechanism of Action
Target of Action
The compound 1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-N-methylmethanamine hydrochloride, also known as 1-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)-N-METHYLMETHANAMINE HCL, has been found to exhibit inhibitory activities towards c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival, and their overexpression or mutation is often associated with various types of cancers .
Mode of Action
The compound interacts with its targets, c-Met and VEGFR-2, by binding to them, thereby inhibiting their activity . This interaction results in the inhibition of the growth of cancer cells, such as A549, MCF-7, and Hela . The compound’s intervention on intracellular c-Met signaling of A549 cells was verified by the result of Western blot .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 pathways, which are involved in cell proliferation and survival . By inhibiting these pathways, the compound can effectively suppress the growth of cancer cells . Fluorescence quantitative PCR showed that the compound inhibited the growth of A549 cells by inhibiting the expression of c-Met and VEGFR-2 .
Result of Action
The compound exhibits excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines . It inhibits the growth of A549 cells in a dose-dependent manner and induces late apoptosis of A549 cells . Moreover, it shows low hemolytic toxicity .
properties
IUPAC Name |
N-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4.ClH/c1-9-6-8-11-10-7-4-2-3-5-12(7)8;/h2-5,9H,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWSXESQFMSZHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NN=C2N1C=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-N-methylmethanamine hydrochloride |
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